molecular formula C9H15N3O2 B13305399 5-tert-butyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

5-tert-butyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13305399
M. Wt: 197.23 g/mol
InChI Key: AHPTVLWPKIYRCH-UHFFFAOYSA-N
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Description

5-tert-butyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The tert-butyl and ethyl groups attached to the triazole ring provide unique steric and electronic properties, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions to enhance the reaction rate and selectivity. The general reaction conditions include:

    Reagents: Azide, alkyne, copper(I) catalyst

    Solvent: Typically, a polar solvent such as dimethyl sulfoxide (DMSO) or water

    Temperature: Room temperature to moderate heating (25-80°C)

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form N-oxides.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups to the triazole ring.

Scientific Research Applications

5-tert-butyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate or as a scaffold for drug development.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: The parent compound of the triazole family, lacking the tert-butyl and ethyl substituents.

    4-Phenyl-1H-1,2,3-triazole: A triazole derivative with a phenyl group at the 4-position.

    5-Methyl-1H-1,2,3-triazole: A triazole derivative with a methyl group at the 5-position.

Uniqueness

5-tert-butyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both tert-butyl and ethyl groups, which provide steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-tert-butyl-1-ethyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H15N3O2/c1-5-12-7(9(2,3)4)6(8(13)14)10-11-12/h5H2,1-4H3,(H,13,14)

InChI Key

AHPTVLWPKIYRCH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)C(=O)O)C(C)(C)C

Origin of Product

United States

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